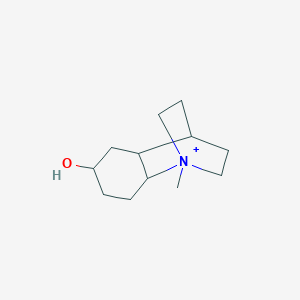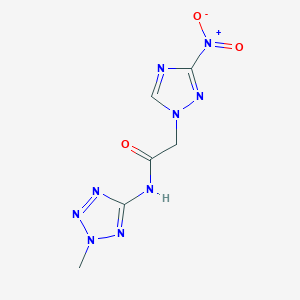
6-Hydroxy-1-methyldecahydro-1,4-ethanoquinolinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy-1-methyldecahydro-1,4-ethanoquinolinium is a complex organic compound with a unique structure that includes a quinolinium core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-1-methyldecahydro-1,4-ethanoquinolinium typically involves multiple steps. One common method includes the reaction of aniline derivatives with malonic acid equivalents under specific conditions . Another approach involves the reaction of anthranilic acid derivatives . These methods often require the use of catalysts and specific reaction conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve scalable and efficient methodologies. These methods are designed to produce high yields of the compound while maintaining purity. Techniques such as flow chemistry and metal-catalyzed reactions are often employed .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Hydroxy-1-methyldecahydro-1,4-ethanoquinolinium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired outcome. For example, oxidation reactions may require the use of strong oxidizing agents under controlled temperatures .
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield quinone derivatives, while reduction reactions may produce hydroquinone derivatives .
Applications De Recherche Scientifique
6-Hydroxy-1-methyldecahydro-1,4-ethanoquinolinium has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential anticancer properties . In medicine, it is explored for its potential use in drug development due to its unique structure and reactivity . Additionally, it has applications in the industrial sector, particularly in the synthesis of pharmaceuticals and other fine chemicals .
Mécanisme D'action
The mechanism of action of 6-Hydroxy-1-methyldecahydro-1,4-ethanoquinolinium involves its interaction with specific molecular targets. These interactions often involve the inhibition or activation of certain enzymes or receptors. The compound’s effects are mediated through pathways that regulate cellular processes such as proliferation, apoptosis, and signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 6-Hydroxy-1-methyldecahydro-1,4-ethanoquinolinium include 6-hydroxyquinoline derivatives and 4-hydroxy-2-quinolones . These compounds share structural similarities and exhibit comparable reactivity.
Uniqueness: What sets this compound apart is its unique quinolinium core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and chemical intermediates .
Propriétés
Formule moléculaire |
C12H22NO+ |
|---|---|
Poids moléculaire |
196.31 g/mol |
Nom IUPAC |
1-methyl-1-azoniatricyclo[6.2.2.02,7]dodecan-5-ol |
InChI |
InChI=1S/C12H22NO/c1-13-6-4-9(5-7-13)11-8-10(14)2-3-12(11)13/h9-12,14H,2-8H2,1H3/q+1 |
Clé InChI |
IHNCXGJYZVYTBQ-UHFFFAOYSA-N |
SMILES canonique |
C[N+]12CCC(CC1)C3C2CCC(C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-{[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]sulfamoyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B14945801.png)

![ethyl (3,5-dimethyl-4-{[(2-methylquinolin-4-yl)carbonyl]amino}-1H-pyrazol-1-yl)acetate](/img/structure/B14945811.png)

![5-(4-methoxyphenyl)-1,3-dimethyl-6-(pyridin-2-yl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B14945824.png)
![2-[(2-bromophenyl)carbonyl]-N-ethylhydrazinecarbothioamide](/img/structure/B14945825.png)
![(2Z)-2-[(4-chlorophenyl)imino]-3-[2-(4-fluorophenyl)ethyl]-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B14945832.png)
![[1,3,5]Triazine-2,4-diamine, N,N,N',N'-tetramethyl-6-(4-phenyl-[1,2,3]triazol-1-yl)-](/img/structure/B14945837.png)

![3-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)propan-1-one](/img/structure/B14945848.png)
![1-[4-(3,4-dihydroisoquinolin-2(1H)-yl)-5-fluoro-2-methylphenyl]propan-1-one](/img/structure/B14945852.png)
![2-({[(4-Methoxyphenyl)carbonyl]amino}methyl)furan-3-carboxylic acid](/img/structure/B14945854.png)
![2-amino-4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-7,7-dimethyl-5-oxo-1-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B14945859.png)
